molecular formula C17H18N4O B1665255 Alosetron CAS No. 122852-42-0

Alosetron

Cat. No. B1665255
M. Wt: 294.35 g/mol
InChI Key: JSWZEAMFRNKZNL-UHFFFAOYSA-N
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Description

Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor type . It is used to treat severe, chronic irritable bowel syndrome (IBS) in women with diarrhea as the main symptom . It works by blocking the action of serotonin in the intestines, which slows the movement of stools (bowel movements) through the intestines .


Molecular Structure Analysis

Alosetron has been studied using high-resolution cryo-EM structures. These studies assessed the stability of ligand-binding poses and drug-target interactions over time . The molecular structure of Alosetron is also available on various databases .


Physical And Chemical Properties Analysis

Alosetron is a small molecule with a chemical formula of C17H18N4O. Its average weight is 294.351 and its mono-isotopic weight is 294.148061218 . It is considered a synthetic organic compound .

Scientific Research Applications

Alosetron is a potent and highly selective serotonin 5-HT3 receptor antagonist . Its application in humans has been almost entirely restricted to Irritable Bowel Syndrome (IBS) . Here are some details about its application in IBS:

  • Summary of the Application : Alosetron has been shown to be clinically efficient in female patients with diarrhoea-predominant IBS . It’s used to treat women with severe IBS and diarrhea who have failed standard therapy .
  • Methods of Application or Experimental Procedures : Alosetron is typically administered orally. The most common dosing regimen is 0.5 mg twice daily .
  • Results or Outcomes : In clinical trials, Alosetron has shown significant improvement in irritable bowel syndrome symptoms . Of the fully evaluable patients in one study, 45% met the FDA composite endpoint responder criteria for 50% of the study period .

Safety And Hazards

Alosetron has been associated with serious gastrointestinal adverse reactions, including ischemic colitis and severe complications of constipation. These events have resulted in hospitalization, and rarely, blood transfusion, surgery, and death . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2/h3-6,10H,7-9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWZEAMFRNKZNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044278
Record name Alosetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alosetron
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015104
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.38e-01 g/L
Record name Alosetron
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015104
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Alosetron is a potent and selective 5-HT3 receptor antagonist. 5-HT3 receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations. Activation of these channels and the resulting neuronal depolarization affect the regulation of visceral pain, colonic transit and gastrointestinal secretions, processes that relate to the pathophysiology of irritable bowel syndrome (IBS). 5-HT3 receptor antagonists such as alosetron inhibit activation of non-selective cation channels which results in the modulation of serotonin-sensitive GI motor and sensory processes.
Record name Alosetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00969
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Alosetron

CAS RN

122852-42-0
Record name Alosetron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122852-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alosetron [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alosetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00969
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alosetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALOSETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Z9HTH115
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Alosetron
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015104
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A suspension of 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one (400 mg) in dry dimethoxyethane (50 ml) was treated with sodium hydride (60% dispersion in oil; 100 mg), and the mixture was stirred at 60° under nitrogen for 6 h. 4-(Chloromethyl)-5-methyl-1-(triphenylmethyl)-1H-imidazole (474 mg) was added and the reaction mixture was stirred at 60° under nitrogen overnight. 2N Hydrochloric acid (10 ml) and water (10 ml) were then added, and the mixture was heated at reflux for 6 h. After cooling, the mixture was basified with 2N sodium hydroxide and the resulting mixture was extracted with ethyl acetate (2×50 ml). The combined, dried organic extracts were concentrated onto flash column chromatography (FCC) silica and purified by FCC eluting with dichloromethane:ethanol:0.88 ammonia (150:8:1) to give the title compound (352 mg) as a solid, t.l.c.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
474 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
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Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Name
Cc1c(CN2CCc3c(c4ccccc4n3C)C2=O)ncn1C(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
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Quantity
Extracted from reaction SMILES
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reactant
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2,3,4,5-tetrahydro-5-methyl-2-[(4-methyloxazol-5-yl)methyl]-1H-pyrido[4,3-b]indol-1-one (100 mg) in formamide (20 ml) was heated at 180° for 24 h. The mixture was then cooled, diluted with water (100 ml) and extracted with dichloromethane (3×100 ml). The combined organic extracts were concentrated in vacuo and the residue was purified by FCC eluting with System A (100:8:1) to give the title compound (40 mg) as a solid. The 1H-n.m.r. and t.l.c. data for this material were consistent with those obtained for the product of Example 20.
Name
2,3,4,5-tetrahydro-5-methyl-2-[(4-methyloxazol-5-yl)methyl]-1H-pyrido[4,3-b]indol-1-one
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A suspension of 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one (400 mg) in dry DME (50 ml) was treated with sodium hydride (60% dispersion in oil; 100 mg), and the mixture was stirred at 60° under nitrogen for 6 h. 4-(Chloromethyl)-5-methyl-1-(triphenylmethyl)-1H-imidazole (474 mg) was added and the reaction mixture was stirred at 60° under nitrogen overnight. 2N Hydrochloric acid (10 ml) and water (10 ml) were then added, and the mixture was heated at reflux for 6 h. After cooling, the mixture was basified with 2N sodium hydroxide and the resulting mixture was extracted with ethyl acetate (2×50 ml). The combined, dried organic extracts were concentrated onto FCC silica and purified by FCC eluting with System A (150:8:1) to give the title compound (352 mg) as a solid, t.l.c. (System A, 100:8:1) Rf 0.28. 1H-N.m.r.: δ2.2 (3H,s), 3.04 (2H,t), 3.62 (2H,t), 3.72 (3H,s), 4.53 (2H,s), 7.1-7.28 (2H,m), 7.43 (1H,s), 7.47-7.55 (1H,dd), 7.94-8.03 (1H,dd).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
474 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
6,300
Citations
JAB Balfour, KL Goa, CM Perry - Drugs, 2000 - Springer
… ▴ A single dose of alosetron 4mg increased in vivo fluid absorption in normal human small … alosetron 1mg twice daily was effective in relieving abdominal pain and discomfort. Alosetron …
Number of citations: 53 link.springer.com
M Camilleri, AR Northcutt, S Kong, GE Dukes… - The Lancet, 2000 - thelancet.com
… of constipation in the alosetron group. A greater proportion of alosetron-treated patients than … Alosetron also significantly decreased urgency and stool frequency, and increased stool …
Number of citations: 690 www.thelancet.com
F Cremonini, S Delgado‐Aros… - Neurogastroenterology …, 2003 - Wiley Online Library
… alosetron for one patient to achieve improvement over placebo treatment was seven (95% CI 5.74–9.43). The present analysis shows that alosetron … treated with alosetron may develop …
Number of citations: 255 onlinelibrary.wiley.com
MD Gunput - Alimentary pharmacology & therapeutics, 1999 - Wiley Online Library
… This paper will summarize human pharmacology data obtained so far on alosetron, and the … In irritable bowel syndrome patients, alosetron increased colonic compliance. Alosetron had …
Number of citations: 64 onlinelibrary.wiley.com
M Camilleri - Expert opinion on investigational drugs, 2000 - Taylor & Francis
… No consistent differences in alosetron serum concentrations between the young and elderly … of alosetron are linear up to 8 mg. In human pharmacodynamic studies, alosetron increased …
Number of citations: 41 www.tandfonline.com
Houghton, Whorwell - Alimentary pharmacology & therapeutics, 2000 - Wiley Online Library
Background: Alosetron is a potent and selective 5‐HT 3 receptor antagonist, which has been shown to be beneficial in the treatment of female patients with non‐constipated irritable …
Number of citations: 158 onlinelibrary.wiley.com
Bardhan, Bodemar, Geldof, Schütz… - Alimentary …, 2000 - Wiley Online Library
… trends towards increasing incidence with dose of alosetron. In total, 139 patients withdrew … alosetron 0.1 mg bd group, 41 from the alosetron 0.5 mg bd group and 32 from the alosetron 2 …
Number of citations: 206 onlinelibrary.wiley.com
Camilleri, Drossman, Heath, Dukes… - Alimentary …, 1999 - Wiley Online Library
… Alosetron is a potent and … alosetron in the treatment of irritable bowel syndrome in a large, multinational, randomized, double-blind, dose-ranging trial comparing four doses of alosetron …
Number of citations: 443 onlinelibrary.wiley.com
EA Mayer, S Bradesi - Expert opinion on pharmacotherapy, 2003 - Taylor & Francis
… The most frequent adverse event associated with the use of alosetron is constipation and in … The impact of alosetron on QOL in IBS patients and the safety of treatment with alosetron, …
Number of citations: 81 www.tandfonline.com
M Delvaux, D Louvel, JP Mamet… - Alimentary …, 1998 - Wiley Online Library
… alosetron 0.25 mg bd and 268 mL for the alosetron 4 mg bd treatment group. The median volume difference between placebo and alosetron … between placebo and alosetron 4 mg bd, …
Number of citations: 283 onlinelibrary.wiley.com

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